

GNE-0439: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: GNE-0439

Cat. No.: B7644415

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Introduction

GNE-0439 is a novel and potent selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain.[4][5] **GNE-0439** was identified through a mechanism-specific high-throughput screening (HTS) assay designed to overcome the limitations of traditional screening methods, which often fail to identify selective, non-pore binding inhibitors.[6][7] This document provides detailed application notes and protocols for utilizing **GNE-0439** in HTS assays, focusing on the validated membrane potential assay that led to its discovery.

GNE-0439 exhibits high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5.[1][2][6] Its unique mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, outside of the channel pore.[1][6][7] This non-pore binding site of action contributes to its selectivity and makes it a valuable tool for studying Nav1.7 function and for the development of novel analgesics.

Data Presentation

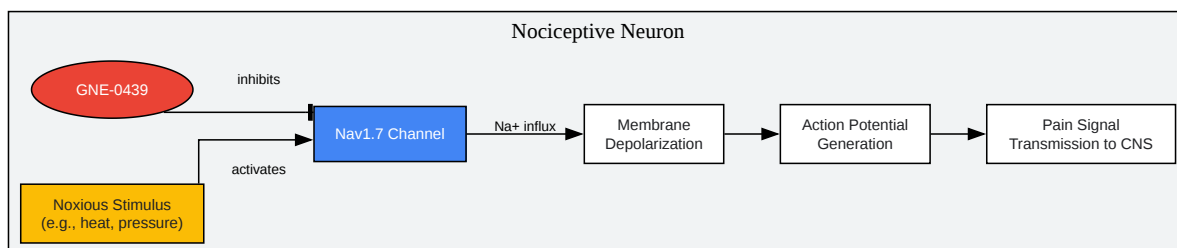
Table 1: In Vitro Potency and Selectivity of GNE-0439

Target	Assay Type	Activator	IC50 (μM)	Reference(s)
Human Nav1.7	Electrophysiology	-	0.34	[6][7]
Human Nav1.5	Electrophysiology	-	38.3	[6][7]
Human Nav1.7 (N1742K mutant)	Membrane Potential Assay	1KαPMTX	0.37	[1][6]
Human Nav1.7 (R1608A mutant)	Electrophysiology	-	>50 (41% inhibition at 66 μM)	[2][6]

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling Pathway in Nociception

Nav1.7 channels are highly expressed in peripheral sensory neurons, where they play a crucial role in setting the threshold for action potential generation in response to noxious stimuli.[4] As "threshold" channels, they amplify small depolarizations, bringing the neuron closer to its firing threshold. Inhibition of Nav1.7 by compounds like **GNE-0439** raises this threshold, making the neuron less likely to fire an action potential in response to a painful stimulus, thereby producing an analgesic effect.

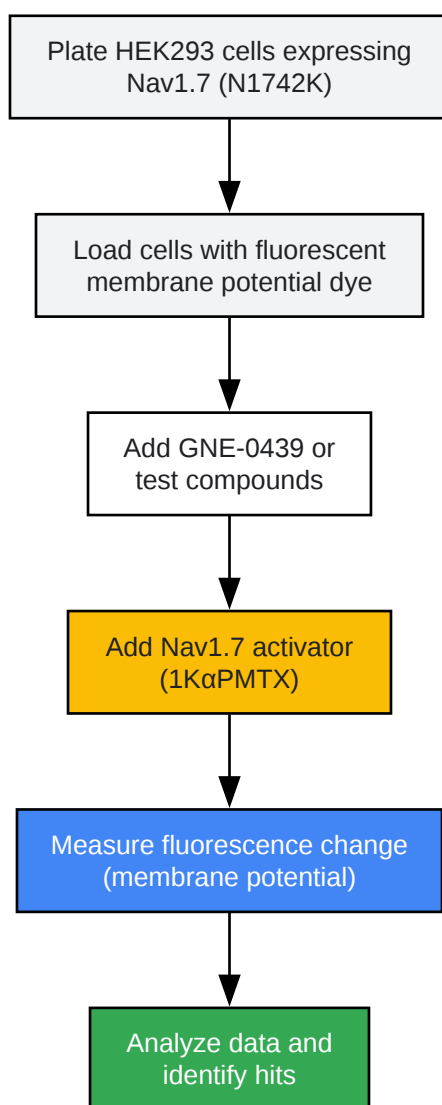


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Caption: Role of Nav1.7 in pain signaling and inhibition by **GNE-0439**.

High-Throughput Screening Workflow for **GNE-0439**

The HTS assay for identifying Nav1.7 inhibitors like **GNE-0439** utilizes a cell-based membrane potential assay. A stable cell line expressing a mutant form of Nav1.7 (N1742K) is used. This mutation reduces the channel's affinity for pore-blocking compounds, thus enriching for inhibitors with other mechanisms of action. The channel is activated by a specific VSD4-binding activator, 1K α PMTX, and changes in membrane potential are measured using a fluorescent dye in a Fluorescence Imaging Plate Reader (FLIPR).



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